4-(dimethylsulfamoyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
CAS No.: 1060327-26-5
Cat. No.: VC11932399
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060327-26-5 |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H25N3O4S/c1-23(2)29(27,28)19-11-7-17(8-12-19)21(26)22-18-9-5-16(6-10-18)15-20(25)24-13-3-4-14-24/h5-12H,3-4,13-15H2,1-2H3,(H,22,26) |
| Standard InChI Key | DIKNAMPGMVVEQK-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Introduction
4-(dimethylsulfamoyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is a synthetic organic compound with a complex molecular structure. It is used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Preparation
The synthesis of 4-(dimethylsulfamoyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multi-step organic reactions. These may include the condensation of appropriate starting materials, such as benzoyl chloride derivatives and pyrrolidine-based compounds, followed by further modifications to introduce the dimethylsulfamoyl group.
Biological Activities
While specific biological activities of 4-(dimethylsulfamoyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide are not extensively documented, compounds with similar structures often exhibit a range of pharmacological properties. These can include antimicrobial, anti-inflammatory, and anticancer activities, depending on the specific structural features and functional groups present.
Research Findings and Future Directions
Research on this compound is limited, but its structural features suggest potential applications in medicinal chemistry. Further studies are needed to fully explore its biological activities and potential therapeutic uses. This could involve in vitro and in vivo experiments to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume